![molecular formula C22H16ClNO3S B2835503 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one CAS No. 523990-93-4](/img/structure/B2835503.png)

6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

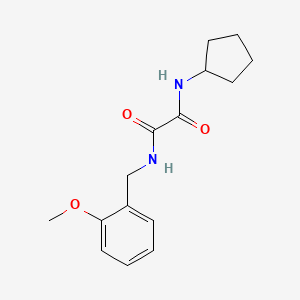

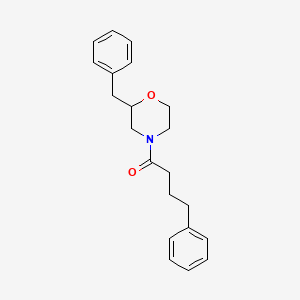

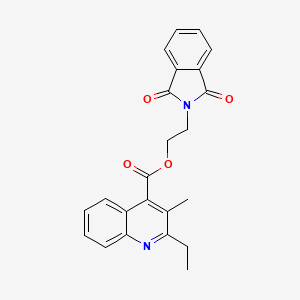

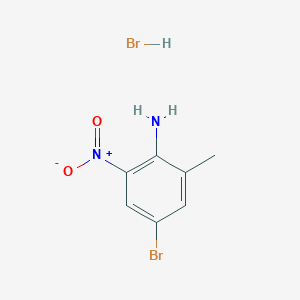

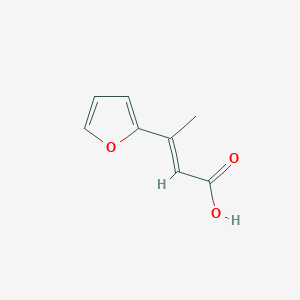

“6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one” is a chemical compound with the molecular formula C22H16ClNO3S . It is related to 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone, which has the molecular formula C16H15NO3S .

Molecular Structure Analysis

The molecular structure of “6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one” can be represented by the SMILES stringO=S(N(CC1)C2=CC=CC=C2C1=O)(C3=CC=C(C)C=C3)=O .

Scientific Research Applications

Fluorescent Probes for DTT Detection

A novel two-photon fluorescent probe, NC-DTT, has been developed for detecting DTT (1, 4-dithiothreitol), employing 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. The sulfoxide group in NC-DTT can be reduced by DTT to emit strong fluorescence, enabling quick and selective detection of DTT. This probe has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells, demonstrating low cytotoxicity (Sun et al., 2018).

Photosensitized Oxidation Studies

Investigations into the photosensitized oxidation of phenyl alkyl sulfoxides have shown the formation of products from heterolytic C-S bond cleavage in sulfoxide radical cations. This research provides valuable insights into the mechanisms of photosensitized reactions involving sulfoxides, which is crucial for the development of photochemical processes in organic synthesis (Baciocchi et al., 2008).

Mechanism of Action

Target of Action

The primary target of the compound 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein that is encoded by the CSF1R gene in humans. It plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes .

Mode of Action

It is believed to interact with the m-csf1r, potentially influencing its activity . The changes resulting from this interaction could affect various cellular processes, including cell proliferation and differentiation .

Result of Action

Given its target, it is plausible that it could influence processes related to mononuclear phagocytes, such as their survival, proliferation, and differentiation .

properties

IUPAC Name |

6-chloro-3-(4-methylphenyl)sulfonyl-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-14-7-10-17(11-8-14)28(26,27)21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVVWZIVYMLETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)

![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)

![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)